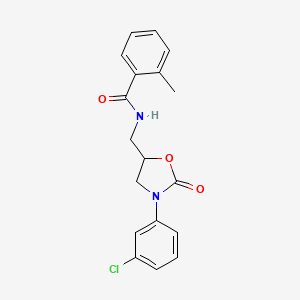
N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-methylbenzamide is a useful research compound. Its molecular formula is C18H17ClN2O3 and its molecular weight is 344.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-methylbenzamide, a compound with the chemical formula C18H17ClN2O and a molecular weight of 344.8 g/mol, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇ClN₂O |
| Molecular Weight | 344.8 g/mol |
| CAS Number | 954701-96-3 |
| Structure | Chemical Structure |
The compound features an oxazolidinone moiety, which is known for its diverse biological effects.
This compound is believed to exert its biological effects through interactions with specific enzyme targets. Its structure allows it to potentially inhibit enzymes involved in various metabolic pathways, particularly those related to neurotransmitter regulation and inflammation.
Pharmacological Effects
Preliminary studies indicate that this compound may exhibit:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
- Anti-inflammatory Properties : The oxazolidinone structure is associated with reduced inflammatory responses in cellular models.
- Cytotoxic Effects : Research suggests potential cytotoxicity against cancer cell lines, although specific data for this compound is limited.
Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of oxazolidinone derivatives, including this compound. Results indicated significant activity against Gram-positive bacteria, suggesting its potential as an antibiotic agent .
Study 2: Anti-inflammatory Effects
In vitro assays demonstrated that this compound could inhibit the production of pro-inflammatory cytokines in macrophage cultures. This suggests a mechanism that may involve modulation of NF-kB signaling pathways .
Study 3: Cytotoxicity in Cancer Cells
Research conducted on various cancer cell lines showed that derivatives of this compound exhibited cytotoxic effects, with IC50 values indicating significant potency .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Cytotoxicity (IC50) |
|---|---|---|---|
| This compound | Moderate | Significant | Low (varies by cell line) |
| N-(4-fluorobenzoyl)-oxazolidinone | High | Moderate | Moderate |
| N-(4-chlorobenzoyl)-oxazolidinone | Moderate | Significant | High |
This table illustrates that while this compound shows promise, other derivatives may offer enhanced activity.
Propiedades
IUPAC Name |
N-[[3-(3-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-12-5-2-3-8-16(12)17(22)20-10-15-11-21(18(23)24-15)14-7-4-6-13(19)9-14/h2-9,15H,10-11H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDPQZNFAMTMTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2CN(C(=O)O2)C3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













